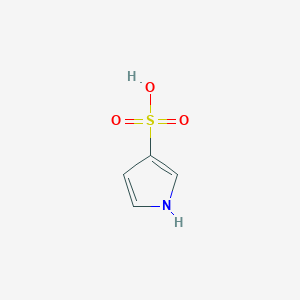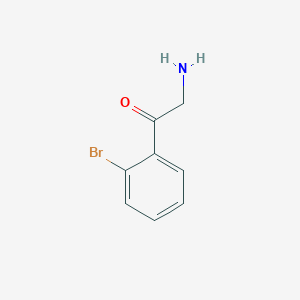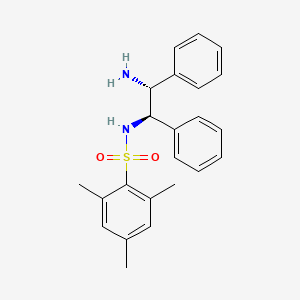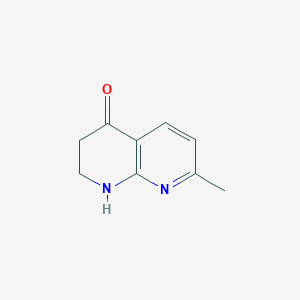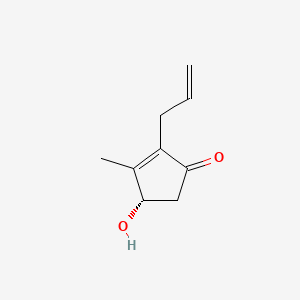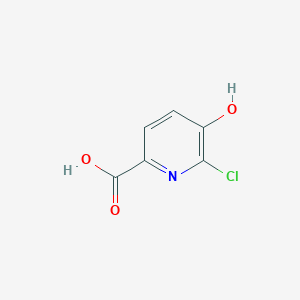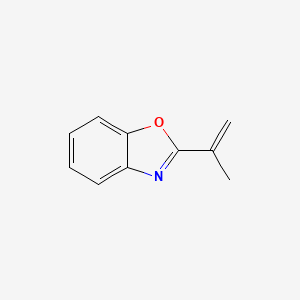
6-(Trifluorometil)quinoxalin-2(1H)-ona
Descripción general
Descripción
Quinoxalin-2(1H)-ones are a class of compounds that have been the subject of research due to their interesting properties and potential applications . They have been found to exhibit fluorescence properties, which have been utilized in applications such as chemosensing and biosensing .
Synthesis Analysis
The synthesis of quinoxalin-2(1H)-ones has been the focus of many studies. Recent contributions have focused on the development of sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones . A gradual shift from metal-catalyzed to metal-free methodologies has been observed, providing an environmentally benign synthetic route in organic chemistry .Molecular Structure Analysis
The molecular structure of quinoxalin-2(1H)-ones is characterized by a quinoxaline core, which is a type of heterocyclic compound. The trifluoromethyl group at the 6-position of the quinoxaline ring contributes to the unique properties of these compounds .Chemical Reactions Analysis
Quinoxalin-2(1H)-ones undergo various chemical reactions. For instance, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol . This process involves the construction of various bonds via the C–H functionalization of quinoxalin-2(1H)-ones .Physical And Chemical Properties Analysis
Quinoxalin-2(1H)-ones exhibit unique photophysical properties. They have been found to have complementarity in terms of absorbance and fluorescence windows compared with coumarins, their oxygenated counterparts .Aplicaciones Científicas De Investigación
Química Medicinal
“6-(Trifluorometil)quinoxalin-2(1H)-ona” tiene implicaciones significativas en la química medicinal. Sus derivados se exploran por su potencial como agentes terapéuticos debido a sus diversas actividades biológicas. El grupo trifluorometil a menudo mejora la estabilidad metabólica y la biodisponibilidad de los productos farmacéuticos .
Síntesis Farmacéutica
En la síntesis farmacéutica, este compuesto sirve como precursor para varios fármacos. Su capacidad de sufrir funcionalización en C-3 permite la creación de moléculas complejas que se pueden adaptar para objetivos farmacológicos específicos .
Industria Agrícola
La industria agrícola se beneficia de los derivados de “this compound” en el desarrollo de nuevos agroquímicos. Estos compuestos se pueden diseñar para interactuar con vías biológicas específicas en plagas, proporcionando un enfoque específico para la protección de los cultivos .
Síntesis Orgánica
Este compuesto es un bloque de construcción valioso en la síntesis orgánica. Puede sufrir funcionalización directa, que es un paso clave en la construcción de enlaces carbono-heteroátomo. Esto es crucial para la síntesis de moléculas orgánicas complejas con alta precisión .
Investigación de Activación C-H
“this compound” está a la vanguardia de la investigación de activación C-H. La funcionalización directa C3 a través de la activación del enlace C-H ha llamado la atención por su eficiencia y la creación de moléculas con propiedades novedosas .
Reacciones de Fluoroalcoxilación
El compuesto también se utiliza en reacciones de fluoroalcoxilación, que son importantes para introducir grupos fluoroalcoxilo en las moléculas. Estas reacciones están facilitadas por la luz visible y proporcionan acceso a productos fluoroalcoxilados con un amplio alcance de sustratos .
Mecanismo De Acción
Direcciones Futuras
The future of research on quinoxalin-2(1H)-ones looks promising. The development of metal-free methodologies for their synthesis represents a significant advancement in the field . Furthermore, their unique properties and potential applications in areas such as chemosensing and biosensing are likely to be the focus of future studies .
Propiedades
IUPAC Name |
6-(trifluoromethyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEISFASDVIILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506871 | |
| Record name | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55687-18-8 | |
| Record name | 6-(Trifluoromethyl)-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



